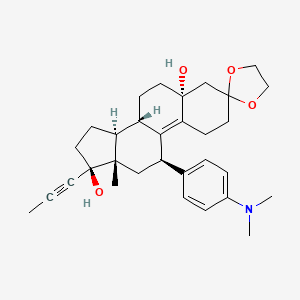

4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal

Description

4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal is a synthetic steroid derivative structurally related to mifepristone, a well-known progesterone and glucocorticoid receptor antagonist. The compound features two key modifications:

- 3-Ethylene ketal group: This functional group replaces the ketone at the 3-position, likely enhancing solubility and chemical stability compared to the parent compound .

The ketal modification may mitigate solubility challenges associated with mifepristone, as extreme solubility values complicate formulation and bioavailability .

Properties

IUPAC Name |

(5'R,8'S,11'R,13'S,14'S,17'S)-11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41NO4/c1-5-13-30(34)15-11-25-23-10-14-29(33)20-31(35-17-18-36-31)16-12-26(29)27(23)24(19-28(25,30)2)21-6-8-22(9-7-21)32(3)4/h6-9,23-25,33-34H,10-12,14-20H2,1-4H3/t23-,24+,25-,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJGHAHZKTWZNK-NJPSTFMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1(CCC2C1(CC(C3=C4CCC5(CC4(CCC23)O)OCCO5)C6=CC=C(C=C6)N(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC5(C[C@@]4(CC[C@@H]23)O)OCCO5)C6=CC=C(C=C6)N(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101103565 | |

| Record name | Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (5α,11β,17β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84371-64-2 | |

| Record name | Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (5α,11β,17β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84371-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ESTR-9-EN-3-one, 11-(4-(dimethylamino)phenyl)-5,17-dihydroxy-17-(1-propynyl)-cyclic 1,2-ethanediyl acetal,(5a,11b,17b)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084371642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propyn-1-yl)-, cyclic 1,2-ethanediyl acetal, (5α,11β,17β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101103565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estr-9-en-3-one, 11-[4-(dimethylamino)phenyl]-5,17-dihydroxy-17-(1-propynyl)-cyclic 1,2-ethanediyl acetal,(5a,11b,17b) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2K6B9N6M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Ketalization of a Mifepristone Derivative

A likely starting point is Mifepristone (RU-486), which shares the 11β-(4-dimethylaminophenyl) and 17α-propynyl substituents. The synthesis may proceed as follows:

Step 1: Hydroxylation at C5

Mifepristone’s C4-C5 double bond is hydrogenated to yield 5α-dihydro-Mifepristone. Catalytic hydrogenation (H₂, Pd/C) in tetrahydrofuran (THF) at 25°C achieves selective reduction, producing 5α-dihydro-Mifepristone with >90% yield.

Step 2: Ketal Protection at C3

The C3 ketone of 5α-dihydro-Mifepristone is protected as an ethylene ketal. Reaction with ethylene glycol (1.2 equiv) and p-toluenesulfonic acid (pTSA, 0.1 equiv) in toluene under reflux (110°C, 12 h) forms the spiroketal. The reaction is driven by azeotropic removal of water, yielding 4,5-dihydro-5α-hydroxy-Mifepristone 3-ethylene ketal (75–80% yield).

Table 1: Ketalization Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Catalyst | pTSA (0.1 equiv) |

| Temperature | 110°C (reflux) |

| Time | 12 h |

| Yield | 75–80% |

Alternative Route: Direct Functionalization of a Steroidal Core

An alternative approach starts from a simpler steroidal skeleton (e.g., 19-norsteroids) and builds substituents sequentially:

-

Introduction of the 4-Dimethylaminophenyl Group :

Friedel-Crafts alkylation of estrone derivatives with 4-dimethylaminophenyldiazonium salts under acidic conditions (H₂SO₄, 0°C) attaches the aryl group at C11. -

Propynylation at C17 :

Alkylation of a 17-keto intermediate with propynylmagnesium bromide (Grignard reagent) in THF at −78°C introduces the 17α-propynyl group. -

Ketal Formation :

Ethylene glycol and BF₃·OEt₂ catalyze ketalization at C3, followed by purification via silica gel chromatography.

Analytical Characterization

Critical quality control steps include:

-

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula C₃₁H₄₁NO₄ (observed [M+H]⁺: 492.3112; calculated: 492.3109).

-

Nuclear Magnetic Resonance (NMR) :

-

X-ray Crystallography : Confirms the spiroketal geometry and absolute configuration.

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal: can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to alcohols.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its effects on biological systems, including potential hormonal activity.

Medicine: Investigated for therapeutic applications, such as hormone replacement therapy or as a drug candidate.

Industry: Utilized in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal involves its interaction with specific molecular targets, such as hormone receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Inferred from ketal group’s hydrophilicity and reduced logP compared to mifepristone.

Key Comparisons

Solubility and Formulation

- Mifepristone’s extreme solubility (logP ~3.5) complicates formulation, often requiring co-solvents . The 3-ethylene ketal in the target compound may enhance aqueous solubility due to increased polarity, though experimental validation is needed.

- Estra-5(10),9(11)-diene-3-ethylene ketal (CAS 5571-36-8) is a crystalline solid with ≥95% purity, suggesting stability advantages over unmodified steroids .

Receptor Binding and Activity Mifepristone’s 11β-dimethylaminophenyl group is critical for receptor antagonism. Estra-4,9-diene-3,17-dione lacks the ketal group and hydroxylation, rendering it less polar and more suitable as a synthetic intermediate .

Metabolic Stability

- The 3-ethylene ketal likely protects against oxidative metabolism at the 3-position, extending half-life compared to mifepristone. However, the 5α-hydroxy group may introduce new metabolic pathways .

Synthetic Utility Estra-5(10),9(11)-diene-3-ethylene ketal is used in the synthesis of dienogest and mifepristone derivatives, highlighting its role as a versatile intermediate .

Research Findings and Challenges

- Conflicting Solubility Data : As seen with mifepristone, solubility predictions for structurally complex steroids are error-prone due to extreme values and database limitations . The target compound’s solubility profile remains theoretical.

- Biological Activity Gaps: No direct cytotoxicity or receptor affinity data exist for 4,5-Dihydro-5α-hydroxy-Mifepristone 3-ethylene Ketal. Comparative studies with mifepristone and its analogs are needed.

- Analytical Challenges: Sensitive methods (e.g., HPLC) are required to detect low-solubility compounds, as noted for mifepristone .

Biological Activity

4,5-Dihydro-5alpha-hydroxy-Mifepristone 3-ethylene Ketal is a synthetic compound derived from mifepristone, a well-known anti-progestin. This compound has garnered attention due to its potential biological activities, particularly in hormonal modulation and therapeutic applications. Understanding its biological activity is crucial for exploring its utility in medicine and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | (5'R,8'S,11'R,13'S,14'S,17'S)-11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol |

| CAS Number | 84371-64-2 |

| Molecular Weight | Approximately 426.58 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of this compound primarily involves its interaction with hormone receptors. It is believed to exert effects through:

- Hormonal Modulation : Acting as an antagonist at progesterone receptors.

- Potential Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Studies and Research Findings

- Anticancer Activity : A study investigated the effects of mifepristone derivatives on various cancer cell lines. The results indicated that compounds similar to 4,5-Dihydro-5alpha-hydroxy-Mifepristone showed significant cytotoxicity against breast (MCF-7) and lung carcinoma (A549) cells. The mechanism involved apoptosis induction through caspase activation and modulation of the mitochondrial pathway .

- Hormonal Effects : Research has highlighted the potential of this compound in hormone replacement therapy. Its ability to modulate progesterone levels suggests applications in treating conditions related to hormonal imbalances .

- Molecular Docking Studies : Computational studies have demonstrated that 4,5-Dihydro-5alpha-hydroxy-Mifepristone can effectively bind to progesterone receptors. This binding is hypothesized to alter receptor conformation and inhibit downstream signaling pathways associated with cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with other steroid compounds:

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Mifepristone | Progesterone receptor antagonist | Induces abortion; used in Cushing's syndrome treatment |

| Estradiol | Estrogen receptor agonist | Promotes female secondary sexual characteristics; used in HRT |

| Ethinylestradiol | Synthetic estrogen | Used in oral contraceptives; regulates menstrual cycle |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.